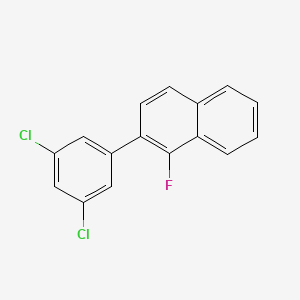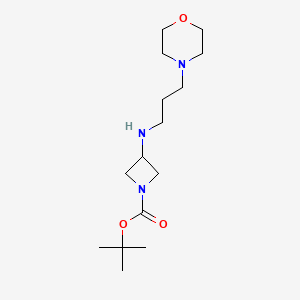
(R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate is a chiral compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Malonate Ester Formation: The final step involves the esterification of the pyrrolidine derivative with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Hydrolysis: Diethyl malonate and the corresponding carboxylic acids.
Reduction: Alcohols or amines, depending on the specific reduction pathway.
Substitution: The free amine derivative of the pyrrolidine ring.
Aplicaciones Científicas De Investigación
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate depends on its specific application. In general, the compound can act as a building block for the synthesis of molecules that interact with biological targets such as enzymes, receptors, and ion channels. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid
- ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinol
- ®-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Uniqueness
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate is unique due to its combination of a pyrrolidine ring, a Boc protecting group, and malonate esters. This combination provides versatility in synthetic applications, allowing for the preparation of a wide range of derivatives with potential biological activity.
Propiedades
Fórmula molecular |
C16H27NO6 |
|---|---|
Peso molecular |
329.39 g/mol |
Nombre IUPAC |
diethyl 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioate |
InChI |
InChI=1S/C16H27NO6/c1-6-21-13(18)12(14(19)22-7-2)11-8-9-17(10-11)15(20)23-16(3,4)5/h11-12H,6-10H2,1-5H3/t11-/m0/s1 |
Clave InChI |
NWLAFMBCHTXSOY-NSHDSACASA-N |
SMILES isomérico |
CCOC(=O)C([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)






![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)




